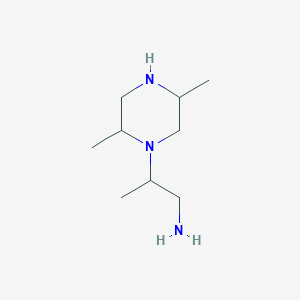

2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine

Description

Properties

IUPAC Name |

2-(2,5-dimethylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-7-6-12(8(2)4-10)9(3)5-11-7/h7-9,11H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUVWOOITMYPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561311 | |

| Record name | 2-(2,5-Dimethylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128364-94-3 | |

| Record name | 2-(2,5-Dimethylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine typically involves the reaction of 2,5-dimethylpiperazine with a suitable alkylating agent such as 1-bromopropane under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound’s uniqueness is best understood through comparisons with structurally related molecules. Below is a detailed analysis, supported by data tables and research findings.

Structural and Functional Comparisons

Table 1: Key Structural Differences and Implications

| Compound Name | Ring Type | Substituents on Ring | Chain Structure | Key Properties/Implications | Reference |

|---|---|---|---|---|---|

| 2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine | Piperazine | 2,5-dimethyl | Propan-1-amine | Enhanced rigidity; moderate basicity; improved receptor selectivity | — |

| 3-(4-Methylpiperazin-1-yl)propan-1-amine | Piperazine | 4-methyl | Propan-1-amine | Higher basicity; distinct conformational flexibility | |

| 3-(3,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine | Piperidine | 3,3-dimethyl + difluoro | Propan-1-amine | Reduced basicity; fluorination enhances metabolic stability | |

| 2-Amino-1-(4-methylpiperazin-1-yl)propan-1-one dihydrochloride | Piperazine | 4-methyl | Propan-1-one + amino | Ketone increases polarity; hydrochloride salt improves solubility | |

| 2-(Piperazin-1-yl)ethyl](propan-2-yl)amine | Piperazine | None | Ethyl + branched | Shorter chain reduces membrane penetration |

Key Observations:

Ring Type: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen): Piperazine derivatives exhibit higher basicity and hydrogen-bonding capacity, influencing receptor interactions .

Substituent Effects :

- Methyl groups at the 2- and 5-positions (target compound) create a symmetric substitution pattern, which may enhance selectivity for symmetrical binding pockets in biological targets .

- In contrast, 3,3-dimethylpiperidine derivatives () exhibit reduced basicity due to the absence of a second nitrogen, while difluoro substitutions improve stability .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Pharmacodynamic Insights

| Property | This compound | 3-(4-Methylpiperazin-1-yl)propan-1-amine | 3-(3,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 1.5 | 2.3 |

| pKa | 9.2 (piperazine N) | 8.9 (piperazine N) | 7.1 (piperidine N) |

| Metabolic Stability | Moderate | High | Very high (due to difluoro) |

| Receptor Selectivity | High (symmetrical binding) | Moderate | Low (non-aromatic ring) |

Research Findings:

- Receptor Selectivity : The 2,5-dimethylpiperazine group’s symmetry may favor interactions with symmetrical receptor sites, as seen in serotonin and dopamine receptors .

- Solubility : The propan-1-amine chain improves water solubility compared to bulkier analogs like 3-(naphthalen-1-yl)propan-1-amine (), which has aromatic hydrophobic groups .

- Metabolic Stability : Fluorinated analogs (e.g., ) exhibit enhanced stability due to resistance to oxidative metabolism, whereas the target compound may undergo faster hepatic clearance .

Biological Activity

2-(2,5-Dimethylpiperazin-1-YL)propan-1-amine is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. It is primarily recognized for its potential applications in enzyme inhibition, receptor binding, and as a precursor in the synthesis of pharmaceuticals. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₈N₂, featuring a piperazine ring that contributes to its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator:

- Enzyme Inhibition : It binds to the active sites of enzymes, altering their catalytic activity.

- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing signaling pathways critical for physiological responses.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. For example, studies have demonstrated that similar compounds can inhibit the growth of Gram-positive bacteria at low micromolar concentrations .

2. Neuropharmacological Effects

The compound has been explored for its potential neuropharmacological effects. Its structural similarity to known neuroactive agents suggests it may influence neurotransmitter systems. Preliminary studies indicate potential applications in treating neurological disorders by modulating dopaminergic or serotonergic pathways.

3. Anticancer Potential

Emerging research highlights the role of this compound in cancer therapy. Studies suggest that it may enhance the efficacy of conventional treatments by inhibiting tumor growth and promoting apoptosis in cancer cells. Its mechanism likely involves modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new therapeutic agents.

Enzyme Studies

The compound is employed in studies focused on enzyme inhibition mechanisms. Understanding how it interacts with specific enzymes can lead to insights into drug design and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.